molecular formula C15H15NO3S B3487909 methyl 3-[(3,5-dimethylbenzoyl)amino]-2-thiophenecarboxylate

methyl 3-[(3,5-dimethylbenzoyl)amino]-2-thiophenecarboxylate

Cat. No.: B3487909
M. Wt: 289.4 g/mol
InChI Key: NXNYWGLEJNPIPX-UHFFFAOYSA-N
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Description

Methyl 3-[(3,5-dimethylbenzoyl)amino]-2-thiophenecarboxylate is an organic compound that belongs to the class of thiophene derivatives. Thiophene compounds are known for their aromatic properties and are widely used in various fields, including pharmaceuticals, agrochemicals, and materials science. This particular compound features a thiophene ring substituted with a methyl ester group and a 3,5-dimethylbenzoyl amide group, making it a molecule of interest for its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-[(3,5-dimethylbenzoyl)amino]-2-thiophenecarboxylate typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, which involves the condensation of a ketone with a cyanoacetate in the presence of elemental sulfur.

    Introduction of the Methyl Ester Group: The methyl ester group can be introduced via esterification reactions, where the carboxylic acid derivative of thiophene is reacted with methanol in the presence of an acid catalyst.

    Attachment of the 3,5-Dimethylbenzoyl Amide Group: The final step involves the formation of the amide bond between the thiophene derivative and 3,5-dimethylbenzoyl chloride. This can be achieved through a nucleophilic acyl substitution reaction, where the amine group of the thiophene derivative attacks the carbonyl carbon of the benzoyl chloride, forming the desired amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(3,5-dimethylbenzoyl)amino]-2-thiophenecarboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the benzoyl amide can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nitrating agents, and sulfonating agents.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated, nitrated, or sulfonated thiophene derivatives.

Scientific Research Applications

Methyl 3-[(3,5-dimethylbenzoyl)amino]-2-thiophenecarboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.

    Industry: Utilized in the development of materials with specific electronic and optical properties, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of methyl 3-[(3,5-dimethylbenzoyl)amino]-2-thiophenecarboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes, receptors, and nucleic acids. The thiophene ring and benzoyl amide group can participate in hydrogen bonding, hydrophobic interactions, and π-π stacking, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-[(3,5-dimethoxybenzoyl)amino]-2-thiophenecarboxylate: Similar structure but with methoxy groups instead of methyl groups on the benzoyl ring.

    Methyl 3-amino-2-thiophenecarboxylate: Lacks the benzoyl amide group, making it less complex.

Uniqueness

Methyl 3-[(3,5-dimethylbenzoyl)amino]-2-thiophenecarboxylate is unique due to the presence of both the thiophene ring and the 3,5-dimethylbenzoyl amide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

methyl 3-[(3,5-dimethylbenzoyl)amino]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3S/c1-9-6-10(2)8-11(7-9)14(17)16-12-4-5-20-13(12)15(18)19-3/h4-8H,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXNYWGLEJNPIPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NC2=C(SC=C2)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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